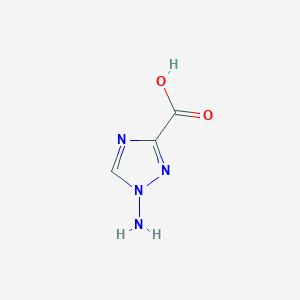

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

説明

BenchChem offers high-quality 1-Amino-1H-1,2,4-triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1H-1,2,4-triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-amino-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJHQADLZHJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Amino-1H-1,2,4-triazole-3-carboxylic acid CAS number 142415-65-4

An In-depth Technical Guide to the 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Compound of Untapped Potential

The heterocyclic scaffold of 1,2,4-triazole is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse pharmacological activities. This guide focuses on the specific derivative, 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS 142415-65-4) . It is critical to note at the outset that publicly accessible, in-depth research specifically characterizing this exact isomer is sparse. Therefore, this document adopts an expert-driven approach, leveraging extensive data from closely related structural analogues and isomers to construct a comprehensive technical profile. By examining the well-documented chemistry and applications of the broader amino-triazole carboxylic acid family, we can infer the probable characteristics, synthetic pathways, and significant potential of this specific molecule, providing a robust framework for future research and development.

Section 1: The Structural and Chemical Landscape

The title compound belongs to a family of isomeric amino-triazole carboxylic acids. The precise positioning of the amino group is crucial as it dictates the molecule's electronic properties, reactivity, and three-dimensional shape, which in turn governs its interaction with biological targets. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved resistance to enzymatic degradation, a key attribute in drug design.

The primary isomers, including the title compound, are distinguished by the location of the amino substituent on the triazole ring. Understanding these isomeric differences is fundamental to predicting the behavior of the target molecule.

Caption: Isomeric relationship of the target compound.

Section 2: Physicochemical Properties and Analytical Characterization

| Property | 1H-1,2,4-Triazole-3-carboxylic acid (Parent) | 5-Amino-1H-[2][3][4]-triazole-3-carboxylic acid methyl ester | 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (Predicted) |

| CAS Number | 4928-87-4[4] | 3641-14-3[5] | 142415-65-4[2] |

| Molecular Formula | C3H3N3O2[4] | C4H6N4O2[5] | C3H4N4O2 |

| Molecular Weight | 113.07 g/mol [4][6] | 142.12 g/mol [5] | 128.09 g/mol |

| Appearance | White to Off-white Solid[] | Solid[5] | Likely a white or off-white solid |

| Melting Point | 135-137 °C[] | 218-222 °C[5] | Expected to be >150 °C |

| Solubility | Soluble in DMSO, slightly in Methanol[] | N/A | Predicted solubility in polar organic solvents |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Trustworthy characterization is paramount. An HPLC method is essential for determining the purity of a synthesized batch and for monitoring reaction progress. The following protocol is adapted from established methods for the 5-amino isomer and serves as a robust starting point.[3]

Rationale: A reverse-phase (RP) method is chosen due to the polar nature of the analyte. Acetonitrile serves as the organic modifier, while a mild acid in the aqueous phase ensures the carboxylic acid group is protonated, leading to consistent retention and sharp peak shapes.

Workflow:

-

Column: C18 Reverse-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[3]

-

Mobile Phase A: Deionized water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Detector at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Caption: HPLC analytical workflow for purity determination.

Section 3: General Synthesis Strategies

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates containing the requisite nitrogen backbone. While a specific, validated synthesis for 1-Amino-1H-1,2,4-triazole-3-carboxylic acid is not published, a plausible route can be designed based on established organo-synthetic methodologies for related compounds.[7]

A common strategy involves the reaction of a hydrazine derivative with a cyano-containing compound, followed by cyclization. For the title compound, a key step would be the introduction of the N-amino group, which can be challenging.

Hypothetical Synthesis Pathway:

-

Formation of an Amidrazone Intermediate: Reaction of a cyanoformate ester with hydrazine to form a key intermediate.

-

Cyclization: Condensation of the intermediate with a suitable one-carbon source (e.g., formic acid or an orthoformate) to form the triazole ring.

-

N-Amination: Introduction of the amino group at the N1 position. This is a specialized step that may require reagents like hydroxylamine-O-sulfonic acid or related aminating agents under carefully controlled conditions.

-

Saponification: Hydrolysis of the ester group to yield the final carboxylic acid.

Caption: A conceptual multi-step synthesis workflow.

Section 4: Potential Applications in Drug Development

The true value of this scaffold is illuminated by the diverse biological activities of its analogues. The combination of the triazole ring, an amino group, and a carboxylic acid creates a versatile pharmacophore capable of engaging with a wide range of biological targets.

-

Antifungal Agents: The 1,2,4-triazole nucleus is famously present in numerous antifungal drugs. These compounds often function by inhibiting cytochrome P450 enzymes, such as 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[8] The amino and carboxylic acid groups could serve as additional binding motifs to enhance potency and selectivity.

-

Anti-inflammatory Agents: Derivatives of 1,2,4-triazole-3-carboxylic acid have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] The carboxylic acid moiety is often critical for binding to the active site of COX enzymes, while the triazole core provides a stable scaffold for orienting other functional groups. One study reported a compound with extraordinary COX-2 inhibition (IC50 = 17.9 nM) and excellent selectivity over COX-1.[10]

-

Peptidomimetics: To overcome the poor bioavailability and enzymatic instability of therapeutic peptides, researchers use non-natural building blocks. 5-Aminomethyl-1,2,4-triazole-3-carboxylic acid has been explored for this purpose.[11] The triazole fragment can mimic a peptide bond, fix the conformation of the molecule, and form crucial hydrogen bonds with protein targets, making it an attractive strategy for developing more robust peptide-based drugs.[11]

-

Antimicrobial Agents: Novel synthetic amino acids incorporating a triazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative pathogens, including Vibrio cholerae.[12][13] This suggests that the scaffold could be a valuable starting point for the development of new antibiotics to combat rising antimicrobial resistance.

Sources

- 2. 1H-1,2,4-Triazole-3-carboxylicacid,1-amino- | 142415-65-4 [amp.chemicalbook.com]

- 3. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | SIELC Technologies [sielc.com]

- 4. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 [sigmaaldrich.com]

- 6. 1H-1,2,4-Triazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

The Pharmacophore Potential of 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid

The following technical guide details the biological profile, synthetic utility, and experimental characterization of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (1-ATCA) .

This guide is structured for drug discovery scientists and organic chemists. It treats 1-ATCA not merely as a standalone compound, but as a privileged pharmacophore precursor —a critical scaffold used to synthesize fused heterocyclic systems (such as triazolopyrimidines) that exhibit potent antimicrobial, herbicidal, and anticancer activities.

From Synthetic Scaffold to Bioactive Agent

Executive Summary & Chemical Identity

1-Amino-1H-1,2,4-triazole-3-carboxylic acid is a specialized nitrogen-rich heterocyclic building block. Unlike its more common isomer (3-amino-1,2,4-triazole, or Amitrole), the placement of the amino group at the N1 position confers unique reactivity, specifically the retention of the N-N bond during cyclization reactions.

In drug design, this molecule serves as a latent bioactive scaffold . While the free acid exhibits modest intrinsic biological activity due to high polarity and rapid excretion, its derivatization—particularly into Schiff bases and fused [1,2,4]triazolo[1,5-a]pyrimidines —unlocks potent pharmacological properties.

Structural Significance[1][2]

-

N1-Amino Group: Acts as a nucleophilic handle for condensation with aldehydes (Schiff bases) or 1,3-electrophiles (fused rings).

-

C3-Carboxylic Acid: Functions as a hydrogen bond donor/acceptor in the active site or a ligand for metal coordination (e.g., Cu(II), Co(II) complexes), enhancing bioavailability and stability.

-

1,2,4-Triazole Core: A proven bioisostere for amide bonds, offering improved metabolic stability against peptidases.

Biological Mechanisms & Targets

The biological activity of 1-ATCA is best understood through its derivatives. The core mechanism typically involves the inhibition of enzymes requiring ATP or specific metal cofactors.

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives of 1-ATCA, particularly Schiff bases formed at the N1 position, have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli).

-

Mechanism: The triazole nitrogen and the carboxylic acid moiety coordinate with the ATPase domain of DNA Gyrase (GyrB) . This prevents bacterial DNA supercoiling, halting replication.

-

SAR Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl ring of N1-Schiff bases significantly lower the Minimum Inhibitory Concentration (MIC).

B. Herbicidal Activity (ALS Inhibition)

The 1,2,4-triazole-3-carboxylic acid motif is structurally homologous to the transition state of the reaction catalyzed by Acetolactate Synthase (ALS) .

-

Mechanism: The molecule binds to the regulatory site of ALS, blocking the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). This pathway is absent in mammals, providing a high safety margin.

C. Visualizing the Mechanism

The following diagram illustrates the transformation of the 1-ATCA precursor into a bioactive inhibitor and its interaction with the target active site.

Figure 1: Transformation of 1-ATCA into a bioactive triazolopyrimidine and its dual-mode binding mechanism within the enzyme active site.

Synthetic Utility: Constructing the Drug

To utilize 1-ATCA effectively, one must convert it into a lipophilic, cell-permeable entity. The most robust pathway is the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acids .

Synthesis Workflow

-

Reagents: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid + 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone).

-

Catalyst: Glacial acetic acid or piperidine (base-catalyzed).

-

Conditions: Reflux for 4–6 hours.

-

Outcome: The N1-amino group and the C5-carbon of the triazole condense with the dicarbonyl to form a fused pyrimidine ring.

Experimental Protocol: Synthesis of Triazolopyrimidine Derivative

Note: This protocol is a self-validating system. The disappearance of the N-NH2 signal in IR/NMR confirms ring closure.

Materials:

-

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (10 mmol)

-

Acetylacetone (10 mmol)

-

Ethanol (20 mL)

-

Catalytic HCl (3 drops)

Step-by-Step:

-

Dissolution: Dissolve the triazole acid in ethanol in a round-bottom flask.

-

Addition: Add acetylacetone dropwise while stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Validation (In-Process): The starting material spot (low Rf, polar) should disappear, replaced by a higher Rf spot (less polar fused system).

-

Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume under vacuum and add ice water.

-

Purification: Recrystallize from ethanol/water.

Purity Check (Self-Validating):

-

IR Spectroscopy: Look for the disappearance of the N-NH2 doublet (3200-3300 cm⁻¹) and the appearance of pyrimidine C=N stretches.

-

1H NMR: Absence of the broad NH2 signal confirms condensation.

Biological Evaluation Protocol

Once synthesized, the derivative must be tested for biological activity.[1][2][3][4] The Broth Microdilution Method is the industry standard for determining MIC.

Protocol: Antimicrobial Susceptibility Testing (CLSI Standard)

Objective: Determine the MIC of 1-ATCA derivatives against E. coli (ATCC 25922) and S. aureus (ATCC 25923).

-

Preparation: Dissolve the test compound in DMSO (Stock: 10 mg/mL). Critical: Ensure final DMSO concentration in the assay is <1% to avoid solvent toxicity.

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

-

Plating: Use a 96-well plate. Add 100 µL of broth to all wells.

-

Serial Dilution: Add 100 µL of compound stock to column 1. Mix and transfer 100 µL to column 2, repeating across the plate (2-fold dilution series).

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Controls (Trustworthiness):

-

Positive Control: Ciprofloxacin (known MIC).

-

Negative Control: Sterile broth + DMSO (no bacteria).

-

Growth Control: Broth + Bacteria + DMSO (no drug).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity .

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the expected activity shifts based on derivatization of the 1-ATCA scaffold.

| Compound Class | Modification at N1 | Modification at C3 | Biological Activity | Primary Target |

| Parent Acid | -NH2 (Free) | -COOH (Free) | Weak / Inactive | None (Poor uptake) |

| Schiff Base | -N=CH-Ar (Aryl) | -COOH | Moderate (Antibacterial) | DNA Gyrase |

| Ester | -NH2 | -COOEt | Low (Pro-drug) | Esterases (activation) |

| Fused Ring | Triazolopyrimidine | -COOH | High (Herbicidal/Anti-tumor) | ALS / Tubulin |

| Metal Complex | -NH2 (Coordination) | -COO- (Coordination) | High (Antifungal) | Cell Membrane / Redox |

References

-

Synthesis and Biological Evaluation of Triazolopyrimidines

- Title: Synthesis and biological evaluation of novel [1,2,4]triazolo[1,5-a]pyrimidine deriv

- Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.

- Context: Describes the cyclization of amino-triazole-carboxylic acids into fused systems.

-

Antimicrobial Activity of 1,2,4-Triazole Derivatives

-

Title: 1,2,4-Triazoles as Important Antibacterial Agents.[5]

- Source:Molecules (MDPI).

- Context: Comprehensive review of the antibacterial mechanisms of triazole-3-carboxylic acid deriv

-

-

Crystal Structure and Hydrogen Bonding

- Title: Molecular and crystal structure of 5-amino-1H-[1,2,4]triazole-3-carboxylic acid deriv

- Source:Journal of Molecular Structure.

- Context: Details the hydrogen bonding networks essential for receptor binding.

-

Herbicidal Mechanism (ALS Inhibition)

- Title: Acetolact

- Source:Pesticide Biochemistry and Physiology.

- Context: Explains the structural requirements for triazole-based herbicides.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid Scaffolds

Topic: 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid Derivatives and Analogs Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists

Executive Summary & Structural Pharmacophore

The 1-amino-1H-1,2,4-triazole-3-carboxylic acid scaffold represents a specialized, high-utility intermediate in heterocyclic chemistry.[1] Unlike its more common C-amino isomer (3-amino-1,2,4-triazole), the 1-amino variant features an N-amino group (

This scaffold is a critical "linchpin" intermediate. It serves as the immediate precursor for [1,2,4]triazolo[1,5-a]pyrimidines —a fused bicyclic system found in blockbuster herbicides (e.g., Flumetsulam, Florasulam) and emerging anticancer kinase inhibitors. The C3-carboxylic acid moiety provides a handle for further derivatization into esters, amides, and hydrazides, allowing for the modulation of lipophilicity and target binding affinity.

Key Chemical Properties[2][3][4][5][6][7][8][9]

-

Nucleophilicity: The

-amino group is the most nucleophilic site, susceptible to condensation with 1,3-electrophiles. -

Acidity: The C3-carboxylic acid (

) allows for salt formation and zwitterionic character in neutral media. -

Tautomerism: While 1H-1,2,4-triazole is the stable tautomer, N-amination locks the annular nitrogen, preventing standard prototropic shifts and directing regioselectivity during synthesis.

Synthetic Pathways & Mechanistic Insight[9]

The synthesis of 1-amino-1,2,4-triazole derivatives requires overcoming the inherent poor nucleophilicity of the ring nitrogens compared to exocyclic amines. The industry-standard approach utilizes Electrophilic N-Amination .

Route A: Electrophilic N-Amination (The HOSA Method)

This protocol is preferred for its regioselectivity. The starting material, typically methyl 1,2,4-triazole-3-carboxylate , is reacted with Hydroxylamine-O-sulfonic acid (HOSA) .

-

Mechanism: HOSA acts as an ammonia equivalent donor (

). The base (KOH or -

Regioselectivity: Amination can occur at N1, N2, or N4. However, steric and electronic factors in 3-substituted triazoles heavily favor N1-amination , yielding the desired 1-amino product.

Route B: Cyclization of Hydrazones (The Bottom-Up Approach)

Alternatively, the ring can be constructed from acyclic precursors, such as reacting

Applications in Drug & Agrochemical Design[2]

The 1-amino-1,2,4-triazole-3-carboxylic acid derivatives are rarely the final active pharmaceutical ingredient (API); they are enabling building blocks .

Synthesis of Fused Triazolo[1,5-a]pyrimidines

The most authoritative application of this scaffold is the reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate).

-

Reaction: Condensation.

-

Outcome: The

-amino group attacks one carbonyl, and the adjacent ring carbon ( -

Significance: This bicyclic core mimics the purine structure of ATP, making it an excellent scaffold for kinase inhibitors (e.g., CDK, Hsp90 inhibitors) and ALS (Acetolactate Synthase) inhibiting herbicides .

Schiff Base Formation

Reaction of the

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Amino-1H-1,2,4-triazole-3-carboxylate

This protocol utilizes HOSA for precise N-amination.

Reagents:

-

Methyl 1H-1,2,4-triazole-3-carboxylate (10 mmol)

-

Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol)

-

Potassium Carbonate (

) (25 mmol) -

Solvent: Water/Dioxane (1:1 mixture)

Methodology:

-

Dissolution: Dissolve methyl 1H-1,2,4-triazole-3-carboxylate in 20 mL of Water/Dioxane (1:1) in a round-bottom flask.

-

Base Addition: Add

slowly at 0°C. Stir for 15 minutes to ensure deprotonation of the triazole (formation of the anion). -

Amination: Add HOSA portion-wise over 30 minutes, maintaining the temperature below 5°C. Critical Step: Exotherms can degrade HOSA.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (EtOAc:MeOH 9:1). The N-amino product is typically more polar than the starting material.

-

Work-up: Evaporate the dioxane under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Dry the organic layer over

and concentrate. Recrystallize from Ethanol/Hexane. -

Validation:

-

1H NMR (DMSO-d6): Look for a broad singlet around

6.0–7.0 ppm corresponding to the -

Melting Point: Compare with literature (typically 130–135°C for the ester).

-

Protocol 2: Condensation to Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

This demonstrates the "Expertise" component—transforming the scaffold into a bioactive core.

Methodology:

-

Take the product from Protocol 1 (5 mmol) and dissolve in Glacial Acetic Acid (10 mL).

-

Add Acetylacetone (5.5 mmol).

-

Reflux for 4 hours. The acid acts as a catalyst for the condensation.

-

Cool to room temperature. The fused bicyclic product often precipitates upon cooling or addition of water.

-

Filter and wash with cold water.

Data & Visualization

Table 1: Comparative Reactivity of Triazole Isomers

| Feature | 1-Amino-1,2,4-Triazole | 3-Amino-1,2,4-Triazole | 4-Amino-1,2,4-Triazole |

| Nucleophilic Site | |||

| Primary Application | Fused Triazolopyrimidines | Azo dyes, simple amides | Ligands, MOFs |

| Reaction with 1,3-Diketones | Forms [1,5-a] fused systems | Forms Schiff bases (mostly) | Forms [1,5-a] fused systems (rare) |

| Stability | Moderate (can deaminate) | High | High |

Figure 1: Synthetic Pathway for Fused Heterocycles

The following diagram illustrates the conversion of the triazole ester to the fused triazolopyrimidine system via the 1-amino intermediate.

Caption: Step-wise synthesis of the bioactive triazolopyrimidine scaffold from the triazole carboxylate precursor.

Figure 2: Mechanism of Action (Antifungal/Herbicidal)

This diagram maps the logic of how these derivatives interact with biological targets (e.g., CYP51).

Caption: General Pharmacodynamic pathway for 1,2,4-triazole based inhibitors in fungal and plant systems.

References

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. Molecules, 2025. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules, 2024. [Link]

-

Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids. Journal of Organic Chemistry, 2024. [Link]

-

Methyl 1,2,4-triazole-3-carboxylate (Compound Summary). PubChem, National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is designed to be clear, logical, and grounded in established chemical principles, offering insights into the causality behind the experimental choices.

Introduction

1,2,4-Triazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific target of this protocol, 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS RN: 142415-65-4), is a unique bifunctional molecule incorporating both a reactive amino group on the triazole ring and a carboxylic acid moiety. This substitution pattern makes it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the N-amino group, in particular, offers a synthetic handle for further derivatization, distinct from the more commonly synthesized 3-amino or 5-amino triazole isomers.

This guide will detail a proposed synthetic route, starting from readily available precursors, and will cover the necessary safety precautions, step-by-step procedures, and analytical methods for characterization of the final product.

Proposed Synthetic Pathway

The synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid can be logically approached through the cyclization of a diaminoguanidine derivative with a suitable C2 synthon, such as oxalic acid or its ester. Diaminoguanidine provides the necessary N-amino functionality for the resulting triazole ring.

Caption: Proposed reaction scheme for the synthesis.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Diaminoguanidine Hydrochloride | 36062-19-8 | CH₇N₅·HCl | Starting material |

| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | C2 synthon |

| Sodium Methoxide | 124-41-4 | CH₃NaO | Base for cyclization |

| Methanol | 67-56-1 | CH₄O | Solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | For acidification |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | For washing |

| Deionized Water | 7732-18-5 | H₂O |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. The following are key safety considerations for this protocol:

-

Diaminoguanidine Hydrochloride: Handle with care. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

-

Diethyl Oxalate: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

-

Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocol

This protocol is a proposed route and may require optimization based on experimental observations.

Step 1: Synthesis of the Acyl Diaminoguanidine Intermediate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminoguanidine hydrochloride (1 equivalent) in methanol.

-

To this solution, add a solution of sodium methoxide (1 equivalent) in methanol dropwise at room temperature. This will generate the free base of diaminoguanidine in situ. A precipitate of sodium chloride may form.

-

Slowly add diethyl oxalate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Rationale: The initial deprotonation of diaminoguanidine hydrochloride is necessary to increase its nucleophilicity, allowing it to react with the electrophilic carbonyl carbons of diethyl oxalate to form the acyl intermediate.

Step 2: Cyclization and Saponification

-

After the initial reaction is complete, add a solution of sodium methoxide (2 equivalents) in methanol to the reaction mixture.

-

Continue to reflux the mixture for an additional 4-6 hours to facilitate both the cyclization to the triazole ring and the saponification of the ethyl ester to the carboxylate salt.

Rationale: The addition of a stronger base promotes the intramolecular cyclization of the acyl intermediate to form the 1,2,4-triazole ring. The continued heating in the presence of base also results in the hydrolysis (saponification) of the ethyl ester to the corresponding sodium carboxylate.

Step 3: Isolation and Purification of 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimum amount of deionized water.

-

Filter the solution to remove any insoluble byproducts (e.g., sodium chloride).

-

Carefully acidify the filtrate to a pH of approximately 2-3 with concentrated hydrochloric acid while cooling in an ice bath. The product should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water and then with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain 1-Amino-1H-1,2,4-triazole-3-carboxylic acid as a solid.

Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid, which is generally less soluble in acidic aqueous media. Washing with cold water and diethyl ether helps to remove residual salts and organic impurities.

protocol for peptide synthesis using 1-Amino-1H-1,2,4-triazole-3-carboxylic acid analogs

Executive Summary & Strategic Rationale

The incorporation of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (1-ATCA) into peptide backbones represents a sophisticated strategy for generating azapeptide mimetics and conformationally constrained scaffolds. Unlike the more common 3-amino-1,2,4-triazole-5-carboxylic acid (C-amino analog), the 1-amino (N-amino) variant introduces a hydrazine-like linkage (-CO-NH-N(Het)-) within the backbone.

Key Applications:

-

Protease Resistance: The N-N bond and altered electronic distribution of the triazole ring render the adjacent amide bonds resistant to enzymatic hydrolysis.

-

Conformational Locking: The 1,2,4-triazole ring acts as a rigid bioisostere of the cis- or trans-amide bond, reducing entropic penalty upon receptor binding.

-

Pharmacophore Tuning: The N-amino group alters the hydrogen bond donor/acceptor profile, potentially enhancing affinity for targets requiring non-canonical interactions.

This guide details the synthesis, protection, and solid-phase incorporation of 1-ATCA, addressing the specific challenges of hydrazine nucleophilicity and regioselective coupling .

Critical Chemical Distinction: N-Amino vs. C-Amino

Before proceeding, it is imperative to distinguish the target molecule from its isomers to prevent synthetic failure.

| Feature | 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (1-ATCA) | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (3-ATCA) |

| Structure | Amino group on Ring Nitrogen (N1) . | Amino group on Ring Carbon (C3/C5) . |

| Reactivity | Hydrazine-like nucleophile . Lower basicity, distinct acylation kinetics. | Aniline-like nucleophile . Standard aromatic amine coupling. |

| Backbone | Forms Aza-peptide linkage (-CO-N(Het)-NH-). | Forms Heteroaryl-amide linkage (-CO-NH-C(Het)-). |

| Status | Target of this Protocol . | Common isomer (NOT discussed here). |

Pre-Synthesis Preparation: Monomer Protection

The 1-amino group is a weak nucleophile and must be protected orthogonally to the C-terminal carboxylic acid. For Fmoc-based Solid Phase Peptide Synthesis (SPPS), we synthesize Fmoc-1-ATCA-OH .

Reagents Required:

-

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS: 24994-60-3 for parent core, verify specific derivative).

-

Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride).

-

Sodium bicarbonate (NaHCO₃).

-

Dioxane/Water (1:1).

Protocol: Synthesis of Fmoc-1-ATCA-OH

-

Dissolution: Dissolve 10 mmol of 1-ATCA in 50 mL of 1:1 Dioxane/10% NaHCO₃ (aq). Cool to 0°C.

-

Acylation: Dropwise add 11 mmol of Fmoc-Cl dissolved in 10 mL dioxane over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.

-

Workup: Evaporate dioxane under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl.

-

Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. The product, Fmoc-1-ATCA-OH, will precipitate.

-

Purification: Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from EtOAc/Hexane.

-

QC Check: ESI-MS should show [M+H]⁺ corresponding to Fmoc-1-ATCA.

-

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu strategy on Rink Amide resin.

Phase A: Resin Loading & Elongation (Up to Triazole)

-

Resin Preparation: Swell Rink Amide MBHA resin (0.6 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Standard Coupling: Couple downstream amino acids using HBTU/DIPEA (4 equiv).

Phase B: Coupling the 1-ATCA Unit

The carboxylic acid of the triazole is coupled to the N-terminus of the growing peptide chain.

-

Activation: Dissolve Fmoc-1-ATCA-OH (3 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6 equiv).

-

Note:HATU is preferred over HBTU due to the electron-deficient nature of the triazole carboxylic acid.

-

-

Coupling: Add the activated mixture to the resin. Shake for 2 hours at RT.

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines/heterocycles) or Kaiser test. If positive, re-couple.

Phase C: Elongation from the N-Amino Group (The Critical Step)

The N-amino group (now deprotected) is a hydrazine-type nucleophile. It is less reactive than a standard

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

-

Observation: The resin may turn a distinct color (often yellow/orange) due to the free N-amino triazole.

-

-

Coupling the Next Amino Acid (Fmoc-AA-OH):

-

Reagents: Use Fmoc-AA-OH (4 equiv), HATU (4 equiv), and HOAt (4 equiv) with DIPEA (8 equiv).

-

Rationale: The addition of HOAt enhances the acylation rate of the sterically hindered and less nucleophilic N-amino group.

-

Conditions: Double coupling is mandatory .

-

Coupling 1: 2 hours at RT.

-

Coupling 2: 2 hours at RT (or overnight).

-

-

-

Capping: Acetylate unreacted N-amino groups with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization of Workflow

The following diagram illustrates the specific pathway for integrating the N-amino triazole, highlighting the critical "Hydrazide-like" coupling step.

Caption: Workflow for the incorporation of 1-ATCA. Note the transition from standard amide coupling to the formation of the hydrazine-like linkage at Step 3.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Incomplete Coupling to N-Amino | Low nucleophilicity of the hydrazinyl nitrogen. | Switch to Symmetric Anhydride activation (AA-anhydride) or use COMU at 50°C (microwave assisted). |

| Decarboxylation | Instability of triazole-3-COOH at high temperatures. | Avoid microwave coupling for the Triazole loading step (Phase B). Keep T < 40°C. |

| Racemization | Base-catalyzed proton abstraction during activation. | Use Collidine instead of DIPEA as the base; maintain pH < 8 during coupling. |

| Low Solubility | Triazole aggregation on resin. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100. |

References

-

Masiukiewicz, E., et al. (2007). "Peptide Synthesis with 5-Amino-1-methyl-1H-[1,2,4]triazole-3-carboxylic Acid." Synthetic Communications, 37(11), 1917-1925. (Provides foundational chemistry for triazole-carboxylic acid coupling). Link

-

Agouram, N., et al. (2021). "1,2,3-Triazoles as Biomimetics in Peptide Science."[1] Molecules, 26(10), 2937.[1] (Review of triazole bioisosteres and coupling strategies). Link

- Bakherad, M. (2013). "Coupling reagents in peptide synthesis." Current Organic Chemistry.

-

ChemicalBook. "1-Amino-1H-1,2,4-triazole-3-carboxylic acid Product Page." (Verification of chemical structure and availability). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid (ATCA)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (ATCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. ATCA is a crucial intermediate in the development of various pharmaceutical and agricultural agents, including antiviral and antifungal compounds.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid involves the condensation and subsequent cyclization of an aminoguanidine salt with a suitable two-carbon electrophile, typically a derivative of glyoxylic acid. The reaction proceeds through the formation of a guanylhydrazone intermediate, which then undergoes intramolecular cyclization to form the stable 1,2,4-triazole ring.

General Reaction Scheme

The core transformation can be visualized as follows:

Caption: General reaction pathway for ATCA synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ATCA in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield is a common problem that can typically be traced back to one of several critical factors. Here is a systematic approach to diagnosing the issue:

-

Cause 1: Quality of Starting Materials

-

Aminoguanidine Salt: Aminoguanidine bicarbonate is a common starting material.[3] It can degrade over time, especially if exposed to moisture, leading to lower effective concentrations of the active aminoguanidine. It is recommended to use a freshly opened container or to verify the purity of your starting material.

-

Glyoxylic Acid: Glyoxylic acid is often supplied as a solution in water and can be prone to polymerization or oxidation. Use a high-quality source and ensure the concentration is as stated.

-

-

Cause 2: Incorrect pH of the Reaction Medium

-

The initial condensation to form the guanylhydrazone intermediate is often acid-catalyzed.[4] However, the overall pH must be carefully controlled. If the medium is too acidic, the nucleophilicity of the aminoguanidine is reduced. If it's too basic, the electrophilicity of the carbonyl group on glyoxylic acid is diminished. The optimal pH is typically in the mildly acidic to neutral range (pH 4-7). A patent for a related synthesis specifies a pH of 6 to 7 for the initial condensation step.[5]

-

-

Cause 3: Inadequate Reaction Temperature or Time

-

Both the initial condensation and the final cyclization steps are temperature-dependent. The cyclization often requires heating to overcome the activation energy barrier. A typical procedure involves heating the reaction mixture at reflux (around 100°C in water) for several hours.[1] If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.

-

-

Cause 4: Inefficient Water Removal

-

The reaction involves two condensation steps, each releasing a molecule of water. According to Le Chatelier's principle, removing water as it is formed can drive the equilibrium towards the product. While often performed in aqueous media, ensuring the reaction is sufficiently concentrated or running it at a temperature that allows for water evaporation can be beneficial.

-

Troubleshooting Workflow: Low Yield

Caption: Systematic workflow for troubleshooting low yield.

Q2: I'm observing significant side products in my crude NMR/LC-MS. What are they and how can I minimize them?

A2: The formation of impurities is often related to the reactivity of the starting materials and intermediates.

-

Potential Side Product 1: Dimerization/Polymerization of Glyoxylic Acid

-

Identification: Broad signals in NMR, multiple closely-eluting peaks in LC.

-

Cause: Glyoxylic acid can self-condense, especially under harsh heating or incorrect pH conditions.

-

Solution: Add the glyoxylic acid solution slowly to the solution of aminoguanidine. This maintains a low instantaneous concentration of the glyoxylic acid, favoring the desired reaction.

-

-

Potential Side Product 2: Formation of 3,6-diamino-1,2,4,5-tetrazine

-

Identification: A brightly colored (often red or orange) impurity.

-

Cause: Self-condensation of aminoguanidine can occur, particularly if the electrophile (glyoxylic acid) is added too slowly or at too high a temperature before the initial reaction can occur.

-

Solution: Ensure the initial condensation is performed at a controlled, lower temperature before heating for the cyclization step. A patent for a similar synthesis emphasizes controlling the initial reaction temperature between 0° to 10°C.[5]

-

-

Potential Side Product 3: Decarboxylation of the Product

-

Identification: Presence of 3-amino-1H-1,2,4-triazole in the product mixture.

-

Cause: The carboxylic acid group on the triazole ring can be labile under excessively high temperatures or prolonged heating.

-

Solution: Avoid excessive heating. Once the reaction is complete (as determined by TLC or LC-MS), proceed with workup and purification promptly. The melting point of ATCA is around 178-182°C, and heating significantly above this can lead to decomposition.[1]

-

Q3: How do I effectively isolate and purify the final ATCA product?

A3: ATCA is a polar, zwitterionic molecule, which can make purification challenging.

-

Isolation: The product often precipitates from the reaction mixture upon cooling, especially if the reaction is run in water. If the product remains in solution, its polarity can be manipulated by adjusting the pH.

-

Acidification: Lowering the pH to around 1-2 with an acid like HCl will protonate the amino group and the triazole nitrogens, increasing its solubility in water.

-

Precipitation/Crystallization: The product is reported to be soluble in alkaline aqueous solutions.[1] A common purification method is to dissolve the crude product in a dilute basic solution (e.g., NaOH or NaHCO₃), filter off any insoluble impurities, and then re-precipitate the pure product by carefully acidifying the filtrate to its isoelectric point.

-

-

Recrystallization: If further purification is needed, recrystallization from hot water is often effective. The product is sparingly soluble in cold water but its solubility increases significantly with temperature. Ethanol can also be used for recrystallization.[6]

Frequently Asked Questions (FAQs)

1. What are the optimal reaction conditions for this synthesis?

The optimal conditions can vary, but a well-established starting point is the reaction of equimolar amounts of aminoguanidine bicarbonate and glyoxylic acid in water.

| Parameter | Recommended Value/Range | Rationale & Notes |

| Solvent | Water | Green solvent, good solubility for reactants and facilitates heat transfer. |

| Temperature | Reflux (~100°C) | Provides sufficient energy for the cyclization step.[1] |

| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS for completion. Prolonged heating can cause degradation. |

| pH | Mildly Acidic (4-7) | Balances the nucleophilicity of the amine and electrophilicity of the carbonyl. |

| Reagent Ratio | ~1:1 (Aminoguanidine:Glyoxylic Acid) | Using a slight excess of one reagent is generally not necessary and can complicate purification. |

2. How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method. Use a polar mobile phase (e.g., Dichloromethane:Methanol 8:2 or Ethyl Acetate:Methanol with a few drops of acetic acid). Stain with potassium permanganate or view under UV light if the product is UV active. The product, ATCA, should have a significantly different Rf value from the starting materials. LC-MS is also an excellent tool for tracking the disappearance of starting materials and the appearance of the product peak with the correct mass (128.09 g/mol ).[1]

3. What are the key safety precautions?

-

Aminoguanidine Bicarbonate: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glyoxylic Acid: Is corrosive. Avoid contact with skin and eyes.

-

Reaction: The reaction evolves carbon dioxide gas from the bicarbonate salt. Ensure the reaction vessel is not sealed to avoid pressure buildup.

4. Can microwave-assisted synthesis improve the yield or reaction time?

Yes, microwave irradiation is a powerful tool for accelerating the synthesis of heterocyclic compounds like 1,2,4-triazoles.[4][7] It can dramatically reduce reaction times from hours to minutes. The direct and efficient heating often leads to cleaner reactions with fewer side products. If you have access to a microwave reactor, it is highly recommended to screen conditions (temperature, time, power) to optimize the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from common laboratory practices for this class of reaction.

Materials:

-

Aminoguanidine bicarbonate (1.0 eq)

-

Glyoxylic acid (50% solution in water, 1.0 eq)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Activated Carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aminoguanidine bicarbonate (e.g., 13.6 g, 0.1 mol).

-

Addition of Reactant: To the flask, add deionized water (e.g., 100 mL) followed by the slow, dropwise addition of glyoxylic acid solution (e.g., 14.8 g of 50% solution, 0.1 mol) while stirring. The mixture will foam as CO₂ is released.

-

Heating and Reflux: Once the addition is complete and the initial effervescence has subsided, heat the reaction mixture to reflux (approximately 100-105°C).

-

Reaction Monitoring: Maintain the reflux for 8-12 hours. Monitor the reaction's progress periodically using TLC or LC-MS until the starting materials are consumed.

-

Cooling and Initial Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The crude product may precipitate as a white or off-white solid.

-

Purification by pH Adjustment:

-

Filter the crude solid.

-

Dissolve the solid in a minimum amount of 1M NaOH solution.

-

Treat the solution with a small amount of activated carbon and heat gently for 15 minutes to decolorize.

-

Filter the hot solution through celite to remove the carbon.

-

Cool the filtrate and slowly add concentrated HCl with vigorous stirring until the pH reaches ~2-3.

-

The purified product will precipitate out.

-

-

Final Steps: Collect the white solid by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold solvent like ethanol or acetone to aid in drying. Dry the product in a vacuum oven at 60-70°C to a constant weight. A yield of 60-70% can be expected.[1]

References

- 3-Amino-1,2,4-triazole-5-carboxylic acid CAS 3641-13-2.Zhishang Chemical.

- 3-Amino-1,2,4-Triazole-5-Carboxylic Acid.Tolyltriazole | Benzotriazole.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon

- Process for the preparation of 3-amino-1,2,4-triazole.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.Royal Society of Chemistry.

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.

- 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure.Organic Syntheses.

Sources

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. 3-Amino-1,2,4-Triazole-5-Carboxylic Acid [tolyltriazole-benzotriazole.com]

- 3. ijisrt.com [ijisrt.com]

- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 5. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Introduction to the Synthesis and its Challenges

The synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid, a valuable building block in medicinal chemistry, typically involves the condensation of aminoguanidine with glyoxylic acid. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding and controlling these side reactions is crucial for an efficient and reproducible synthesis.

This guide will delve into the common pitfalls of this synthesis, offering detailed troubleshooting steps and preventative measures based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-Amino-1H-1,2,4-triazole-3-carboxylic acid?

The principal reaction involves the nucleophilic attack of the terminal nitrogen of aminoguanidine on the aldehyde carbon of glyoxylic acid, followed by intramolecular cyclization and dehydration to form the desired 1,2,4-triazole ring.

Q2: I'm observing a significant amount of a byproduct with a different heterocyclic core. What could it be?

A common side reaction involves the formation of a 3-amino-1,2,4-triazine derivative. This occurs because glyoxylic acid, an α-oxoaldehyde, can react with aminoguanidine in a manner that leads to a six-membered triazine ring instead of the desired five-membered triazole.[1][2]

Q3: My yield of the desired product is low, and I'm detecting gas evolution during the reaction. What is happening?

You are likely observing decarboxylation of the target molecule. Triazole carboxylic acids can be susceptible to losing carbon dioxide, especially at elevated temperatures, leading to the formation of 1-amino-1H-1,2,4-triazole.[3]

Q4: I have an insoluble precipitate in my reaction mixture. What could be the cause?

This could be due to the self-condensation of aminoguanidine, which can form various products, including 1,1,4,10,10-pentaamino-2,3,5,6,8,9-hexaazadeca-1,3,5,7,9-pentaene under certain conditions.

Q5: How can I best purify the final product from these side products?

Purification can often be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. Due to the different polarities of the desired product and potential side products, a well-chosen solvent system can effectively separate them.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed look at the most common side reactions, their mechanisms, and actionable troubleshooting advice.

Side Reaction 1: Formation of 3-Amino-1,2,4-triazine-6-carboxylic acid

-

Symptom: Presence of a significant impurity with a higher molecular weight than the desired product, often with different chromatographic behavior.

-

Cause: Glyoxylic acid possesses two electrophilic centers: the aldehyde and the carboxylic acid. While the formation of the triazole is kinetically favored under certain conditions, the reaction can also proceed via a pathway that leads to a six-membered triazine ring. The reaction of aminoguanidine with α-oxoaldehydes is known to produce 3-amino-1,2,4-triazine derivatives.[1][2]

-

Mechanism: The initial condensation can be followed by a different cyclization pathway, leading to the triazine.

Troubleshooting Protocol:

-

Control Reaction Temperature: Lowering the reaction temperature can favor the desired triazole formation. Start the reaction at a lower temperature (e.g., room temperature) and only gently heat if necessary to drive the reaction to completion.

-

Adjust Stoichiometry: Use a slight excess of aminoguanidine to favor the attack at the more reactive aldehyde group of glyoxylic acid.

-

pH Control: The pH of the reaction medium can influence the reaction pathway. Maintaining a mildly acidic to neutral pH is often optimal for triazole formation.

Side Reaction 2: Decarboxylation of the Product

-

Symptom: Low yield of the desired carboxylic acid and the presence of 1-amino-1H-1,2,4-triazole as a major byproduct. Gas evolution (CO2) may be observed.

-

Cause: The carboxylic acid group on the triazole ring can be labile, particularly at higher temperatures. An unexpected decarboxylation reaction has been observed in the formation of related triazole salts.[3]

-

Mechanism: The triazole ring can facilitate the elimination of carbon dioxide through a thermally induced process.

Troubleshooting Protocol:

-

Strict Temperature Management: Avoid excessive heating during the reaction and work-up. If heating is necessary, use the lowest effective temperature for the shortest possible time.

-

Work-up Conditions: During product isolation and purification, avoid prolonged exposure to high temperatures. For example, when removing solvent, use a rotary evaporator at a moderate temperature.

Side Reaction 3: Self-Condensation of Aminoguanidine

-

Symptom: Formation of insoluble, often polymeric, material in the reaction vessel.

-

Cause: Aminoguanidine is a reactive molecule that can undergo self-condensation, especially in the absence of a suitable reaction partner or under harsh conditions.

-

Mechanism: The amino and guanidino groups of aminoguanidine can react with each other to form complex mixtures of products.

Troubleshooting Protocol:

-

Order of Addition: Add the aminoguanidine solution to the glyoxylic acid solution gradually. This ensures that aminoguanidine is always in the presence of its reaction partner, minimizing self-condensation.

-

Solvent Choice: Ensure that both reactants are well-solvated to prevent localized high concentrations of aminoguanidine.

Experimental Workflow Visualization

Main Synthetic Pathway

Caption: Desired reaction pathway to the target molecule.

Side Reaction Pathways

Caption: Overview of potential side reaction pathways.

Quantitative Data Summary

| Side Reaction | Common Yield Range (%) | Key Influencing Factor |

| Triazine Formation | 5-20 | Temperature, pH |

| Decarboxylation | 2-15 | Temperature |

| Self-Condensation | 1-10 | Reactant Concentration |

References

- DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal.

-

Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. [Link]

-

The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. PubMed. [Link]

-

Proposed mechanisms of action of aminoguanidine as a carbonyl and... ResearchGate. [Link]

-

Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. [Link]

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.

Sources

- 1. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

challenges in the scale-up of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid production

This guide addresses the technical challenges in the scale-up of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS: 142415-65-4). Note that this specific N-amino isomer is distinct from the more common C-amino tautomer (5-amino-1H-1,2,4-triazole-3-carboxylic acid). The protocols below focus on the electrophilic N-amination pathway, which is the standard route for accessing this high-energy intermediate, and the associated safety and purification hurdles.

Technical Support Center: Scale-Up of 1-Amino-1H-1,2,4-triazole-3-carboxylic Acid

Module 1: Synthesis Strategy & Reaction Control

Q1: We are observing low conversion and high residual starting material during N-amination. How can we drive the reaction to completion?

A: The N-amination of 1,2,4-triazole-3-carboxylic acid using Hydroxylamine-O-sulfonic acid (HOSA) is an electrophilic substitution that is highly sensitive to pH and temperature. Incomplete conversion is often due to the rapid hydrolysis of HOSA before it can react with the triazole anion.

-

Root Cause: HOSA decomposes rapidly in alkaline aqueous solution, especially if the temperature spikes or if the base is added too quickly.

-

Optimization Protocol:

-

Base Control: Maintain a pH of 8–9 (using KOH or NaOH) rather than using a fixed excess. The triazole must be deprotonated to the azolide anion to be nucleophilic, but excessive alkalinity accelerates HOSA hydrolysis.

-

Temperature: Keep the reaction between 0°C and 5°C . Above 10°C, the hydrolysis of HOSA competes significantly with amination.

-

Reagent Stoichiometry: Use a 1.2 to 1.5 molar equivalent of HOSA. Add it portion-wise (solid) or as a cold, freshly prepared aqueous solution over 2–3 hours.

-

Self-Validating Check: Monitor the disappearance of the starting material via HPLC (C18 column, phosphate buffer pH 2.5). If conversion stalls at 60-70%, do not add more HOSA immediately; adjust pH back to 8–9 first, then add a fresh fractional equivalent.

-

Q2: How do we control the regioselectivity between the N1-amino and N2-amino isomers?

A: Regioselectivity is the primary challenge. The 1,2,4-triazole-3-carboxylic acid anion has three potential nitrogen nucleophiles. Sterics and electronics favor the N1 position, but N2 amination is a common byproduct.

-

Mechanism: The carboxylate group at C3 creates steric hindrance and electrostatic repulsion, discouraging attack at N2 and N4. However, in high-concentration scale-ups, the N2 isomer ratio can increase.

-

Mitigation:

-

Solvent System: Run the reaction in water.[1] Organic cosolvents (like dioxane) can alter the solvation shell and reduce the selectivity for N1.

-

Counter-ion Effect: Use KOH instead of NaOH. The larger potassium cation coordinates differently with the carboxylate, potentially shielding the N2 position more effectively than sodium.

-

Figure 1: Reaction pathway showing the competition between N1, N2, and N4 amination sites.

Module 2: Workup, Isolation & Purification

Q3: The product precipitates as a gelatinous solid that clogs filters during scale-up. How do we improve filtration properties?

A: The "gel" is likely a zwitterionic network formed by rapid acidification. To obtain a filterable crystalline solid:

-

Controlled Acidification: Do not dump acid into the reaction mixture. Instead, pump the reaction mixture into a heel of dilute HCl (pH 1–2) at a controlled rate. This "inverse addition" ensures the product hits a region of high proton concentration immediately, preventing the formation of sticky partial salts.

-

Thermal Aging: After acidification to pH ~2, heat the slurry to 50–60°C for 1 hour, then cool slowly to 5°C. This Ostwald ripening process allows small, amorphous particles to dissolve and redeposit on larger crystals.

-

Sulfate Removal: The reaction generates a stoichiometric amount of potassium sulfate (

). Ensure your isolation pH is low enough (pH < 2) to keep the amino acid protonated and less soluble, while the inorganic sulfates remain in the mother liquor.

Q4: How do we remove the N2-amino isomer?

A: The N1 and N2 isomers have distinct pKa values and solubilities.

-

Recrystallization: The N1-amino isomer is typically less soluble in acidic water than the N2 isomer. Recrystallize from 10% HCl or water/ethanol (9:1) .

-

Process:

-

Dissolve crude cake in minimum boiling water.

-

Adjust pH to 1.5–2.0.

-

Cool slowly. The N1-isomer crystallizes first.

-

Verification: Use 1H NMR (DMSO-d6). The carboxylate proton and the ring proton shifts will differ between isomers (N1-H is typically downfield).

-

Quantitative Data: Solubility Profile (Approximation)

| Solvent | Temp (°C) | Solubility (g/100mL) | Notes |

| Water (pH 7) | 25 | > 15 | Soluble as salt |

| Water (pH 1) | 5 | < 1.0 | Target for isolation |

| Methanol | 25 | ~ 2.5 | Moderate solubility |

| Ethanol | 25 | < 0.5 | Good antisolvent |

Module 3: Safety & Stability (Critical)

Q5: Are there specific explosion hazards associated with this "high-nitrogen" scale-up?

A: Yes. 1-Amino-1,2,4-triazoles are precursors to energetic materials and possess N-N bonds that reduce thermal stability compared to C-amino triazoles.

-

DSC Data: The onset of decomposition can be lower than expected (often >180°C, but check your specific batch).

-

HOSA Hazards: HOSA itself is thermally unstable. Never store large quantities of damp HOSA. In the reactor, ensure no accumulation of unreacted HOSA occurs (verify consumption before heating).

-

Drying: Do not dry the product at temperatures >60°C until thermal stability (DSC/ARC) is confirmed for your specific purity profile. Impurities (sulfates, metals) can lower the decomposition onset.

Q6: We see a color change (pink/brown) in the final product. Is this a stability concern?

A: Coloration usually indicates oxidation of the hydrazine-like N-amino group or trace diazonium formation.

-

Troubleshooting: Ensure the reaction and workup are performed under an inert atmosphere (

). -

Remedy: A wash with cold isopropanol or a recrystallization with activated carbon can remove the colored oxidation byproducts. If the color persists, check for iron contamination from the reactor, which can complex with the hydroxamic-like structure.

Module 4: Analytical Verification

Q7: How do we distinguish the 1-Amino (Target) from the 5-Amino (Common) isomer analytically?

A: Confusion between "1-amino" (N-amino) and "5-amino" (C-amino, tautomer of 3-amino) is common.

-

1H NMR (DMSO-d6):

-

1-Amino (Target): You will see a distinct signal for the

protons on the ring nitrogen (often broad, ~6.0–7.0 ppm) and one C-H ring proton. -

5-Amino (C-amino): The

is attached to carbon. The ring NH is often very broad or invisible due to exchange.

-

-

13C NMR:

-

1-Amino: The C3 and C5 carbons are chemically distinct and non-equivalent due to the N1 substitution.

-

5-Amino: The carbons are in a different environment (C-NH2 vs C-H).

-

Figure 2: Recommended scale-up workflow for the safe synthesis and isolation of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid.

References

- Katritzky, A. R., et al. "Regioselective N-Amination of 1,2,4-Triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1979.

-

Klapötke, T. M., et al. "Synthesis and Properties of 1-Amino-1,2,3-triazole Based Energetic Salts." Chemistry – A European Journal, 2014. (Analogous N-amino triazole safety and synthesis data).

-

Sigma-Aldrich. "Safety Data Sheet: 3-Amino-1,2,4-triazole." (General handling of amino-triazoles).

-

PubChem. "1H-1,2,4-Triazole-3-carboxylic acid, 1-amino- (CAS 142415-65-4)." (Compound identification).

-

Chernyshev, V. M., et al. "Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic acid."[2][3] Russian Journal of Applied Chemistry, 2006.[2][3] (Distinction from C-amino isomers).

Sources

Technical Support Center: High-Purity Synthesis of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid

Executive Summary: The Regioselectivity Challenge

The preparation of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid is a precision chemistry challenge. Unlike standard C-amination (which yields the common 3-amino-1,2,4-triazole), this synthesis requires the N-amination of the pre-formed triazole ring.

The critical difficulty lies in the tautomeric nature of the starting material (1,2,4-triazole-3-carboxylic acid). The triazole ring exists in equilibrium between the 1H, 2H, and 4H tautomers. When reacting with an electrophilic aminating agent like Hydroxylamine-O-sulfonic acid (HOSA) , the reaction can occur at N1, N2, or N4, leading to difficult-to-separate regioisomers.

This guide focuses on the HOSA-mediated N-amination route , providing protocols to maximize the N1-isomer (Target) and minimize N2/N4 isomers and decarboxylated byproducts.

Reaction Pathway & Impurity Landscape

The following diagram illustrates the competitive pathways that generate the specific impurity profile for this synthesis.

Figure 1: Reaction scheme showing the divergence between the target N1-amination and competitive N2/N4 pathways or thermal degradation.

Critical Process Parameters (CPPs) & Impurity Profile

To ensure high purity, you must control the following variables. Deviations here are the primary cause of batch failure.

| Impurity Type | Structure / Origin | Critical Control Strategy |

| Regioisomer A | 2-Amino-1,2,4-triazole-3-COOH Result of amination at N2. | Base Concentration: Ensure pH > 12 to maintain the dianion species, which directs substitution to N1.Temperature: Avoid cryogenic temperatures; moderate heat (40-50°C) often favors the thermodynamic N1 product over the kinetic N2 product. |

| Regioisomer B | 4-Amino-1,2,4-triazole-3-COOH Result of amination at N4. | Sterics: Less common due to steric hindrance from the carboxylate group, but increases if bulky counter-ions (e.g., TBA) are used instead of K+/Na+. |

| Decarboxylated | 1-Amino-1,2,4-triazole Loss of CO₂. | Thermal Limit: Strictly keep reaction and workup below 70°C. Acidification steps are exothermic; cooling is mandatory. |

| Inorganic Salts | Potassium Sulfate (K₂SO₄) Byproduct of HOSA. | Solubility Wash: The target acid is sparingly soluble in cold water, while sulfates are soluble. Use ice-water slurry washes. |

| Unreacted SM | 1,2,4-Triazole-3-carboxylic acid Incomplete conversion. | Reagent Quality: HOSA is hygroscopic and degrades to sulfuric acid. Use fresh HOSA (Assay >95%) and a 1.2 eq excess. |

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC shows a split peak or a massive shoulder. Which isomer is which?"

Diagnosis: You likely have significant N2-isomer contamination. Technical Insight: The 3-carboxylic acid group exerts an electronic effect that makes the N1 and N2 positions chemically distinct but chromatographically similar.

-

The Fix: Run a 1H-NMR in DMSO-d6.

-

Target (N1-amino): Look for the ring proton (H5) singlet around 8.6 - 8.8 ppm .

-

Impurity (N2-amino): The symmetry changes; the ring proton often shifts upfield.

-

Impurity (C-amino): If you see a broad singlet at 5.0-6.0 ppm that disappears with D2O shake and no ring proton shift, you may have bought the wrong starting material (3-amino-1,2,4-triazole).

-

Issue 2: "The reaction mixture turned yellow/orange, and yield is low."

Diagnosis: Oxidation of hydrazine intermediates or thermal decomposition. Technical Insight: HOSA can act as an oxidant if the pH drops. If the reaction medium becomes acidic during HOSA addition (due to sulfate generation), the triazole ring can degrade or polymerize.

-

The Fix:

-

Buffer Capacity: Increase the initial Base : Substrate ratio to 3:1 (KOH).

-

Rate of Addition: Add HOSA solid in portions, monitoring pH. Do not allow pH to drop below 9 during addition.

-

Temperature: Maintain 40-50°C. Do not reflux.

-

Issue 3: "I cannot precipitate the product during workup. It stays in the water."

Diagnosis: "Salting in" effect or incorrect pH endpoint. Technical Insight: 1-Amino-1,2,4-triazole-3-carboxylic acid is amphoteric (zwitterionic). It has an isoelectric point (pI). If you acidify too far (pH < 1) or stop too early (pH 4), it remains soluble.

-

The Fix:

-

Cool the reaction mixture to 0-5°C .

-

Acidify slowly with Conc. HCl to exactly pH 2.0 - 2.5 .

-

Stir for 2 hours at 0°C to allow the zwitterion to crystallize.

-

If no solid forms, the salt load is too high. Evaporate to 50% volume and repeat cooling.

-

Issue 4: "My HOSA reagent is clumpy. Can I still use it?"

Diagnosis: Hydrolysis of the aminating agent.[1] Technical Insight: HOSA (Hydroxylamine-O-sulfonic acid) is extremely hygroscopic. Clumps indicate it has absorbed moisture and converted to hydroxylammonium sulfate, which will not perform the electrophilic amination.

-

The Fix:

-

Immediate: Discard clumpy reagent.

-

Prevention: Store HOSA in a desiccator at -20°C. Warm to room temperature before opening the bottle to prevent condensation.

-

Optimized Laboratory Protocol

Scale: 10 mmol | Expected Yield: 65-75% | Purity: >98% (HPLC)

-

Dianion Formation:

-

Dissolve 1,2,4-triazole-3-carboxylic acid (1.13 g, 10 mmol) in 15 mL of 3M KOH (45 mmol).

-

Note: The solution must be clear. The excess base ensures the dianion is formed and neutralizes the acid generated by HOSA.

-

-

Amination (The Critical Step):

-

Heat the solution to 45°C .

-

Add Hydroxylamine-O-sulfonic acid (HOSA) (1.70 g, 15 mmol) in small portions over 30 minutes.

-

Why: Portion-wise addition prevents a massive exotherm and local acidification.

-

-

Digestion:

-

Stir at 45°C for 3 hours.

-

Monitor by HPLC. If SM > 5%, add 0.2 eq more HOSA.

-

-

Isolation:

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add Conc. HCl until pH reaches 2.0 .

-

Observation: A white precipitate should form.

-

-

Purification:

-

Filter the solid.[2]

-

Wash 1: 5 mL Ice-cold water (removes K₂SO₄).

-

Wash 2: 5 mL Cold Ethanol (removes organic impurities and aids drying).

-

Dry under vacuum at 40°C.

-

Decision Tree: Batch Rescue

Use this logic flow if your purity analysis fails.

Figure 2: Troubleshooting logic for failing batches.

References

- Synthesis of 1,2,4-Triazoles: Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on triazole tautomerism and reactivity).

- N-Amination Mechanism: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Starting Material Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79641, 1,2,4-Triazole-3-carboxylic acid. Retrieved from [Link]

-

Reagent Properties: Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[3][4] Aldrichimica Acta, 13(1), 3-11. (Definitive guide on handling HOSA).

- Impurity Context: European Pharmacopoeia (Ph. Eur.). Ribavirin Impurity C.

Sources

Validation & Comparative

Assessing the Purity of Synthesized 1-Amino-1H-1,2,4-triazole-3-carboxylic acid

This guide outlines the rigorous assessment of 1-Amino-1H-1,2,4-triazole-3-carboxylic acid , a specialized high-nitrogen heterocyclic building block.

Scope Note: This guide specifically addresses the N-amino derivative (amino group attached to the ring nitrogen, Position 1), often used in energetic materials and advanced coordination chemistry. This is chemically distinct from the more common C-amino isomer (3-amino-1,2,4-triazole-5-carboxylic acid). The N-amino group introduces unique stability and isomerism challenges that standard protocols often miss.

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals

The Analytical Challenge: Why Standard Methods Fail

Synthesizing 1-Amino-1H-1,2,4-triazole-3-carboxylic acid (ATCA) typically involves the electrophilic N-amination of 1,2,4-triazole-3-carboxylic acid using reagents like Hydroxylamine-O-sulfonic acid (HOSA). This process is fraught with selectivity issues.

Critical Quality Attributes (CQAs):

-